BenchChemオンラインストアへようこそ!

4-(1,3-Oxazol-2-yl)piperidine

DPP-IV inhibition Type 2 diabetes Heterocycle SAR

4-(1,3-Oxazol-2-yl)piperidine (also referred to as 2-(piperidin-4-yl)oxazole) is a bicyclic heterocycle combining a piperidine ring with a 1,3-oxazole moiety at the 4-position. It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting fatty acid amide hydrolase (FAAH) and dipeptidyl peptidase IV (DPP-IV).

Molecular Formula C8H12N2O
Molecular Weight 152.19
CAS No. 340700-99-4
Cat. No. B3351187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Oxazol-2-yl)piperidine
CAS340700-99-4
Molecular FormulaC8H12N2O
Molecular Weight152.19
Structural Identifiers
SMILESC1CNCCC1C2=NC=CO2
InChIInChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2
InChIKeyYNYDCASRUGOZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Oxazol-2-yl)piperidine (CAS 340700-99-4): Core Heterocyclic Building Block for Medicinal Chemistry and FAAH/DPP-IV Targeted Libraries


4-(1,3-Oxazol-2-yl)piperidine (also referred to as 2-(piperidin-4-yl)oxazole) is a bicyclic heterocycle combining a piperidine ring with a 1,3-oxazole moiety at the 4-position. It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting fatty acid amide hydrolase (FAAH) and dipeptidyl peptidase IV (DPP-IV). Key computed physicochemical properties include a molecular weight of 152.19 g/mol, XLogP3-AA of 0.5, and a topological polar surface area of 38.1 Ų [1]. Its structural dualism—a basic secondary amine (piperidine) and a π-excessive heteroaromatic ring (oxazole)—provides a distinct hydrogen-bonding and stacking profile compared to regioisomeric oxazole-piperidines or thiazole analogs [2].

Generic Substitution Risks in Oxazole-Piperidine Based Drug Discovery: Why Regioisomeric and Heterocycle Swaps Alter Target Selectivity


In-class compounds such as 4-(1,3-thiazol-2-yl)piperidine or 4-(1,3-oxazol-4-yl)piperidine cannot be freely interchanged with 4-(1,3-Oxazol-2-yl)piperidine due to quantifiable differences in molecular recognition. A systematic study by Ashton et al. (2005) demonstrated that the choice of fused five-membered heterocycle (oxazole vs. thiazole vs. isoxazole) on a beta-aminoacylpiperidine scaffold yields significantly divergent DPP-IV inhibitory potency and selectivity profiles [1]. The 2-oxazole attachment position dictates the spatial orientation of the heterocycle's hydrogen bond acceptor sites, critically influencing ligand-target complementarity. Furthermore, the piperidine NH serves as a key salt-bridge anchor in many biological targets; altering the oxazole regioisomerism modifies the pKa of the piperidine nitrogen through inductive and resonance effects, directly impacting protonation state at physiological pH and thus binding thermodynamics [2].

Quantitative Differentiation Evidence for 4-(1,3-Oxazol-2-yl)piperidine Against Closest Heterocyclic Analogs


DPP-IV Inhibitory Potency: Oxazole vs. Thiazole Regioisomers in Beta-Aminoacylpiperidine Series

In a matched molecular pair analysis by Ashton et al., the oxazole-containing beta-aminoacylpiperidine derivative demonstrated distinct DPP-IV inhibition relative to its thiazole counterpart. While the exact IC50 values for the unsubstituted 2-oxazole-piperidine core are not explicitly reported, the study established that the oxazole regioisomer at the 2-position of the piperidine ring is a critical determinant of potency, with the isomeric series showing >10-fold variation in IC50 depending on heterocycle choice and substitution pattern [1]. This supports the strategic selection of the 2-oxazole regioisomer for early-stage DPP-IV lead optimization.

DPP-IV inhibition Type 2 diabetes Heterocycle SAR

FAAH Modulation: 4-(1,3-Oxazol-2-yl)piperidine as a Privileged Subunit in Clinical Candidate Synthesis

The patent literature explicitly identifies 4-(1,3-oxazol-2-yl)piperidine as a key intermediate in the synthesis of FAAH modulators. WO2007140005A2 describes oxazolyl piperidine compounds where the 2-oxazole-piperidine moiety is directly attached to a carbonyl linker; representative compounds from this series displayed FAAH inhibition with Ki values in the low nanomolar range [1]. The 2-oxazole attachment geometry is essential for placing the heterocycle within the FAAH active site's acyl chain-binding tunnel, a feature not replicated by 4-oxazole or 5-oxazole regioisomers [1].

FAAH inhibition Pain management Cannabinoid signaling

Physicochemical Signature: XLogP3 and Topological Polar Surface Area Footprint Differentiate from Thiazole and Isoxazole Congeners

Computed molecular properties from PubChem highlight inherent differences between the 2-oxazole-piperidine core and its closest analogs. The XLogP3-AA value of 0.5 for 4-(1,3-oxazol-2-yl)piperidine is approximately 0.3–0.5 log units lower than that of the corresponding 2-thiazole-piperidine (predicted XLogP3 ~1.0), while the topological polar surface area (TPSA) of 38.1 Ų is identical within the oxazole/thiazole pair but significantly lower than the isoxazole analog (predicted TPSA ~42 Ų) [1]. These differences directly impact permeability and solubility classification, making the 2-oxazole compound a preferred intermediate for CNS drug discovery programs requiring a balance between lipophilicity and hydrogen-bonding capacity.

Drug-likeness Physicochemical properties CNS penetration

Synthetic Tractability and Regioselective Derivatization: The 2-Oxazole Moiety as a Chelation-Directing Group

The 1,3-oxazole ring at the 2-position can act as a chelating moiety for transition-metal-catalyzed C–H functionalization reactions, enabling regioselective derivatization of the piperidine ring. In contrast, 4- or 5-oxazole isomers lack the suitable N–O bite angle for effective metal coordination. This property has been exploited in the synthesis of complex FAAH inhibitors described in WO2007140005A2, where the oxazole nitrogen directs palladium-catalyzed coupling reactions [1]. No equivalent synthetic route is feasible with the 2-thiazole analog due to the larger sulfur atom disrupting the chelate geometry.

Synthetic chemistry C–H activation Late-stage functionalization

Safety and Handling Profile: GHS Classification for Procurement Risk Assessment

According to the European Chemicals Agency (ECHA) notification, 4-(1,3-oxazol-2-yl)piperidine carries hazard classifications including Acute Toxicity Category 4 (oral/dermal/inhalation), Skin Irritation Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 [1]. This profile is generally comparable to other piperidine-containing heterocycles but may differ from the corresponding 2-thiazole analog, which is often classified under different hazard categories due to sulfur's potential for hydrogen sulfide release upon decomposition. Procurement decisions must account for these differences in storage, handling, and waste disposal protocols.

Chemical safety GHS classification Procurement compliance

Optimal Application Scenarios for 4-(1,3-Oxazol-2-yl)piperidine Based on Quantitative Differentiation Evidence


FAAH-Targeted Drug Discovery: Synthesis of Clinical Candidate Analogs

Research teams pursuing fatty acid amide hydrolase (FAAH) inhibitors should prioritize 4-(1,3-oxazol-2-yl)piperidine as the core building block. The exclusive use of the 2-oxazole regioisomer in patented high-affinity FAAH inhibitors [1] ensures that synthesized compounds align with the structure-activity relationships (SAR) established in WO2007140005A2. Using a 4-oxazole or 5-oxazole isomer would likely result in a complete loss of activity, as the binding mode within the FAAH active site critically depends on the 2-oxazole orientation.

DPP-IV Inhibitor Lead Optimization: Heterocycle Scanning Libraries

Medicinal chemists exploring DPP-IV inhibitors should include 4-(1,3-oxazol-2-yl)piperidine in focused heterocycle scanning libraries. The demonstration by Ashton et al. [1] that oxazole, thiazole, and isoxazole derivatives yield >10-fold variations in DPP-IV potency makes the 2-oxazole compound an essential comparator for establishing a robust structure-activity relationship. Its distinct hydrogen-bond acceptor pattern relative to thiazole and isoxazole provides critical information about the electronic requirements of the target binding site.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

Programs targeting central nervous system (CNS) indications should consider 4-(1,3-oxazol-2-yl)piperidine as a privileged scaffold for its favorable balance of lipophilicity (XLogP3 = 0.5) and topological polar surface area (38.1 Ų) [1]. These values place it within the optimal range for CNS penetration while maintaining adequate aqueous solubility, offering a superior starting point compared to the more lipophilic thiazole analog (predicted XLogP3 ~1.0) or the higher TPSA isoxazole variant (~42 Ų).

Late-Stage Diversification via Metal-Catalyzed C–H Activation

Process chemistry groups seeking to build diverse compound collections should exploit the unique chelation-directing ability of the 2-oxazole ring in 4-(1,3-oxazol-2-yl)piperidine. As demonstrated in the synthetic routes of WO2007140005A2 [1], the oxazole nitrogen can coordinate palladium catalysts to enable regioselective C–H activation on the piperidine ring, a reactivity profile not available with 4-oxazole, 5-oxazole, or thiazole analogs. This strategic advantage reduces synthetic step count and accelerates SAR exploration.

Quote Request

Request a Quote for 4-(1,3-Oxazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.